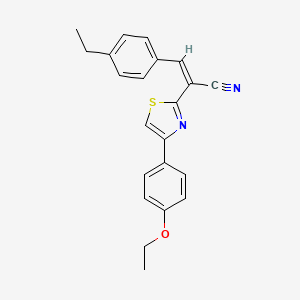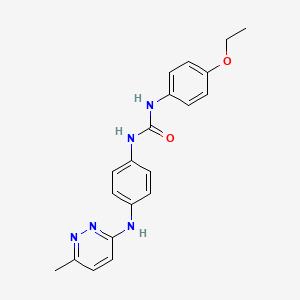
1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, also known as EMD 638683, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Pharmacokinetics and Metabolism
Research into similar compounds has highlighted the importance of understanding pharmacokinetics and metabolism. For instance, studies on drug metabolism often involve analyzing how compounds are absorbed, distributed, metabolized, and excreted in the body. This includes investigating metabolic pathways and identifying metabolites, which can provide insights into the safety and efficacy of pharmaceutical agents. For example, the metabolism of drugs like Zipeprol and L-735,524, involves processes such as N-dealkylation, oxidation, hydroxylation, and methylation, revealing complex metabolic pathways that could be relevant to studying "1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea" (Constantin & Pognat, 1978); (Balani et al., 1995).
Biochemical Interactions
Understanding the biochemical interactions of chemical compounds is crucial for identifying their potential therapeutic uses or toxicological impacts. Research into the biochemical effects of compounds on specific enzymes, receptors, or biological pathways can reveal potential applications in treating diseases or elucidating physiological mechanisms. For example, studies on sodium phenylbutyrate's effects on amino acid metabolism in patients with urea cycle disorders provide insights into how similar compounds might influence metabolic pathways (Scaglia, 2010).
Therapeutic Applications
Investigations into the therapeutic applications of chemical compounds are a significant area of scientific research. This includes exploring their efficacy in treating specific diseases, understanding their mechanism of action, and assessing their safety profile. For instance, the use of sodium 4-phenylbutyrate in treating cystic fibrosis patients by inducing epithelial CFTR function demonstrates how understanding the specific actions of a compound can lead to novel treatments for genetic diseases (Rubenstein & Zeitlin, 1998).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-3-27-18-11-9-17(10-12-18)23-20(26)22-16-7-5-15(6-8-16)21-19-13-4-14(2)24-25-19/h4-13H,3H2,1-2H3,(H,21,25)(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJGNCGNDYANQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



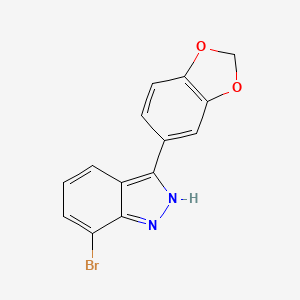

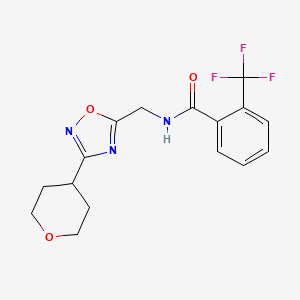
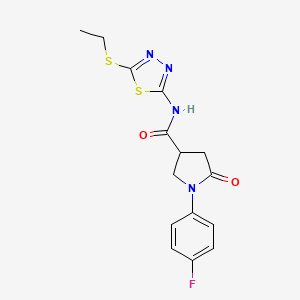
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2411823.png)

![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)
![(2Z)-N-acetyl-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2411826.png)

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2411829.png)
